N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE
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Overview
Description
N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE is a complex organic compound with the molecular formula C23H22N2O4 It is characterized by the presence of benzoylamino and dimethoxyphenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE typically involves the reaction of benzoyl chloride with 2,4-dimethoxyaniline to form an intermediate benzoylamino compound. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylamino or dimethoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(benzoylamino)(3,4-dimethoxyphenyl)methyl]benzamide
- N-[(benzoylamino)(4-methoxyphenyl)methyl]benzamide
- N-[(benzoylamino)(phenyl)methyl]benzamide
Uniqueness
N-[(2,4-DIMETHOXYPHENYL)(PHENYLFORMAMIDO)METHYL]BENZAMIDE is unique due to the presence of both benzoylamino and 2,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4g/mol |
IUPAC Name |
N-[benzamido-(2,4-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-28-18-13-14-19(20(15-18)29-2)21(24-22(26)16-9-5-3-6-10-16)25-23(27)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
PRZOYYSTYFDDNX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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